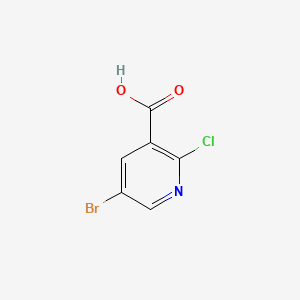

5-Bromo-2-chloronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376903 | |

| Record name | 5-bromo-2-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-65-4 | |

| Record name | 5-bromo-2-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloronicotinic acid, a key intermediate in organic synthesis. This document collates available data on its molecular characteristics, physical constants, spectral information, and reactivity. The information is presented to support its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

Core Chemical and Physical Properties

This compound is a halogenated pyridine carboxylic acid. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, imparts specific reactivity and physical characteristics that are valuable in synthetic chemistry.

General and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values are derived from computational models and experimental data available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [1][2][3] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 29241-65-4 | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][4] |

| pKa (Predicted) | 1.61 ± 0.25 | [2][4] |

Physical Constants

The experimentally determined physical properties of this compound are crucial for its handling, purification, and use in reactions.

| Property | Value | Source |

| Melting Point | 170 - 176 °C | [4][5][6] |

| Boiling Point (Predicted) | 345.1 ± 42.0 °C | [4] |

| Solubility | Soluble in methanol; slightly soluble in water. | [2][4][7] |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.66 ppm | d | 2.5 Hz | H-6 |

| 8.43 ppm | d | 2.5 Hz | H-4 |

Solvent: acetone-d₆[2]

Various suppliers offer access to additional spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, which can be requested for detailed structural confirmation.[8]

Synthesis and Reactivity

This compound is typically synthesized from related nicotinic acid derivatives. Its reactivity is governed by the carboxylic acid group and the halogen substituents on the pyridine ring.

Synthesis Protocol

A common synthetic route involves the chlorination of 5-bromo-2-hydroxynicotinic acid.[2]

Step B: Synthesis of this compound [2]

A mixture of 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), thionyl chloride (167 mL), and N,N-dimethylformamide (10.5 mL) was heated to reflux at 70°C for 4 hours.[2] Upon completion of the reaction, the mixture was concentrated and then cooled to 0°C. The reaction was quenched by the slow addition of water, which resulted in the formation of an off-white precipitate. The precipitate was stirred in water for 1 hour, collected by filtration, and dried under vacuum to yield this compound (35.5 g, 99% yield).[2] The product can be used directly or purified by recrystallization from hot water.[2]

Mass Spectrum (Electrospray Ionization): Calculated for C₆H₃BrClNO₂, 234.90; Found m/z, 236.2 [M+H]⁺.[2]

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[9] However, like many acyl chlorides, its derivative, 5-Bromo-2-chloronicotinoyl chloride, is susceptible to hydrolysis in the presence of moisture, which would yield the parent carboxylic acid.[10] Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.[2][11]

The carboxylic acid group can undergo typical reactions such as esterification and amidation. The chloro and bromo substituents on the pyridine ring can be displaced by nucleophiles or participate in cross-coupling reactions, making it a versatile building block in organic synthesis.

Safety and Handling

This compound is classified as harmful if swallowed.[1][12] It may also cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5][13] All handling should be performed in a well-ventilated area or a fume hood.[13]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Visualized Summaries

The following diagrams provide a visual summary of the synthesis and key properties of this compound.

Caption: Synthetic route to this compound.

Caption: Summary of key chemical and physical properties.

References

- 1. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29241-65-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 29241-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.be [fishersci.be]

- 6. This compound | 29241-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. This compound(29241-65-4) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to 5-Bromo-2-chloronicotinic Acid (CAS: 29241-65-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-chloronicotinic acid is a halogenated pyridine-based heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom, provides multiple reactive sites for a variety of chemical transformations. This makes it an invaluable intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role in the development of kinase inhibitors and other biologically active compounds.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder. The presence of both bromine and chlorine atoms significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 29241-65-4 | [1][2] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [2] |

| Synonyms | 5-Bromo-2-chloro-3-pyridinecarboxylic acid | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 170 - 176 °C | [1] |

| Predicted pKa | 1.61 ± 0.25 | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Store at 2 - 8 °C in an inert atmosphere | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (acetone-d₆): δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H) | [1] |

| Mass Spectrum | (ESI): m/z = 236.2 [M+H]⁺ | [1] |

| ¹³C NMR | Data not readily available in cited literature. | |

| IR Spectrum | Data not readily available in cited literature. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the chlorination of 5-bromo-2-hydroxynicotinic acid.

Experimental Protocol: Synthesis from 5-Bromo-2-hydroxynicotinic acid

This protocol describes the conversion of 5-bromo-2-hydroxynicotinic acid to this compound using a chlorinating agent.

Materials:

-

5-bromo-2-hydroxynicotinic acid

-

Thionyl chloride (SOCl₂) or other suitable chlorinating agent

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Water

Procedure:

-

A mixture of 5-bromo-2-hydroxynicotinic acid (0.151 mol), a suitable chlorinating agent like thionyl chloride (167 mL), and a catalytic amount of N,N-dimethylformamide (10.5 mL) is prepared.[1]

-

The reaction mixture is heated to reflux at 70°C for 4 hours.[1]

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure to remove excess chlorinating agent.[1]

-

The reaction mixture is then cooled to 0°C.[1]

-

The reaction is carefully quenched by the slow addition of water, which results in the formation of an off-white precipitate.[1]

-

The precipitate is stirred in water for 1 hour.[1]

-

The solid product is collected by filtration and dried under vacuum to yield this compound.[1]

-

The product can be used directly in subsequent reactions or purified further by recrystallization from hot water.[1]

Yield: 99%[1]

Caption: Synthetic workflow for this compound.

Reactivity and Key Chemical Transformations

The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a versatile scaffold in organic synthesis. The carboxylic acid group can undergo esterification and amidation, while the bromine and chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceutical compounds. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. A catalytic amount of DMF can be added. Allow the reaction to warm to room temperature and stir until completion. The solvent and excess reagent are then removed under reduced pressure.

-

Amidation: The freshly prepared acyl chloride is dissolved in an anhydrous solvent. The desired amine and a base are added, and the reaction is stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl and heteroaryl compounds, which are important structural motifs in many bioactive molecules. To avoid side reactions, the carboxylic acid group is often protected as an ester prior to the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

Materials:

-

Methyl 5-bromo-2-chloronicotinate

-

An aryl or heteroaryl boronic acid

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., DMF, DME, toluene)

Procedure:

-

To a reaction vessel, add methyl 5-bromo-2-chloronicotinate, the boronic acid, the base, and the solvent.

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

The palladium catalyst is added, and the mixture is heated to the desired temperature (typically 80-100°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction is quenched, and the product is extracted.

-

The crude product is purified by column chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Applications in Drug Discovery and Agrochemical Research

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors as it can interact with the hinge region of the ATP-binding site. This compound and its derivatives are used to synthesize various kinase inhibitors, including those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance. The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of the inhibitor's potency and selectivity.

Caption: Drug discovery workflow utilizing this compound.

Agrochemicals

In the agrochemical sector, derivatives of this compound are used as building blocks for the synthesis of herbicides and fungicides. Nicotinamide-based compounds have been investigated for their fungicidal properties. The unique electronic properties conferred by the halogen substituents can enhance the biological activity and selectivity of the resulting crop protection agents.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for researchers in drug discovery and agrochemical development. Its multiple reactive sites allow for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to 5-Bromo-2-chloronicotinic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and analytical characterization of 5-Bromo-2-chloronicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure incorporates a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxylic acid group, providing multiple reaction sites for further chemical modifications.

Molecular Structure

The molecular structure of this compound is depicted below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H3BrClNO2 | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 29241-65-4 | [2][3][4] |

| Melting Point | 173-176 °C | [5] |

| Appearance | Solid | [5] |

| InChI Key | UKNYSJCAGUXDOQ-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons on the pyridine ring.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |

| 8.66 ppm | d | 2.5 Hz | 1H | acetone-d6 |

| 8.43 ppm | d | 2.5 Hz | 1H | acetone-d6 |

| Data sourced from ChemicalBook[2] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| Ion | m/z (measured) |

| [M + H]⁺ | 236.2 |

| Data sourced from ChemicalBook[2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the chlorination of 5-bromo-2-hydroxynicotinic acid.[2]

Experimental Workflow

Detailed Methodology

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), dichlorosulfoxide (thionyl chloride, 167 mL), and N,N-dimethylformamide (10.5 mL) is prepared.[2]

-

Reaction : The mixture is heated to reflux at 70°C and maintained at this temperature for 4 hours.[2]

-

Work-up : Upon completion of the reaction, the mixture is concentrated under reduced pressure to remove excess thionyl chloride. The residue is then cooled to 0°C in an ice bath.[2]

-

Precipitation : Water is slowly added to the cooled residue to quench the reaction and precipitate the product as an off-white solid.[2]

-

Purification : The precipitate is stirred in water for 1 hour, collected by filtration, and then dried under vacuum. This process yields this compound (35.5 g, 99% yield).[2] The product can be used directly in subsequent reactions or further purified by recrystallization from hot water.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| Data sourced from PubChem[1] |

Precautionary Statements

| Precautionary Code | Description |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Data sourced from various safety data sheets[9][10] |

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7]

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic data, a reliable synthesis protocol, and essential safety information. The presented data and methodologies are intended to support researchers and scientists in their work with this compound.

References

- 1. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29241-65-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound(29241-65-4) 1H NMR spectrum [chemicalbook.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acidthis compound [xixisys.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Spectroscopic Profile of 5-Bromo-2-chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4), a key intermediate in pharmaceutical synthesis. This document presents available quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent |

| 8.66 | d | 2.5 | 1H | H-6 | acetone-d6 |

| 8.43 | d | 2.5 | 1H | H-4 | acetone-d6 |

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3000 - 2500 | O-H stretch (broad, characteristic of carboxylic acids) |

| ~1700 | C=O stretch (carbonyl of the carboxylic acid) |

| 1600 - 1450 | C=C and C=N stretching vibrations (aromatic ring) |

| ~1300 | C-O stretch |

| Below 1000 | C-Cl and C-Br stretches, and aromatic C-H bending |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 236.2 | [M+H]⁺ | Electrospray Ionization (ESI) |

Calculated monoisotopic mass: 234.90357 Da[2]. The measured value corresponds to the protonated molecule, accounting for isotopic distribution.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to single peaks for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum. A typical acquisition would involve scanning over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, [M+H]⁺).

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 5-Bromo-2-chloronicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data, and visualizes the synthetic workflow.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The most direct and high-yielding method reported proceeds from 5-bromo-2-hydroxynicotinic acid. Alternative, though less detailed, routes could potentially start from precursors such as 2-amino-5-bromopyridine via a Sandmeyer reaction or through the direct halogenation of nicotinic acid. This guide will focus on the most robust and well-documented method.

Primary Synthetic Route: Chlorination of 5-Bromo-2-hydroxynicotinic acid

The most efficient reported synthesis of this compound involves the direct chlorination of 5-bromo-2-hydroxynicotinic acid using a chlorinating agent such as thionyl chloride.

Reaction Scheme

An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloronicotinic acid is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a bromo substituent, and a chloro substituent on a pyridine ring offers multiple reaction sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions, amide bond formations, and esterifications. Detailed experimental protocols, quantitative data, and stability considerations are presented to assist researchers in the effective utilization of this valuable synthetic intermediate.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₃BrClNO₂, is a white to off-white solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 236.45 g/mol | [1][2] |

| CAS Number | 29241-65-4 | [1][3] |

| Melting Point | 173-176 °C | [4] |

| Boiling Point | 345.1 ± 42.0 °C (Predicted) | [4] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.61 ± 0.25 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1][4] |

Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the bromo group at the 5-position, and the chloro group at the 2-position. The electron-withdrawing nature of the pyridine ring, compounded by the halogen substituents, influences the reactivity of each site.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes typical reactions such as esterification and amide bond formation.

Esterification of this compound can be achieved using various methods, including Fischer esterification with an alcohol under acidic catalysis. While specific yields for this substrate are not widely reported in tabular format, general protocols for esterification of carboxylic acids are applicable.[5]

Experimental Protocol: General Esterification

A solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid). The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The excess alcohol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to remove any unreacted acid. The organic layer is then dried and concentrated to afford the ester.

Amide bond formation is a crucial reaction for introducing diversity in drug discovery. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

dot

References

- 1. This compound | 29241-65-4 [m.chemicalbook.com]

- 2. This compound | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 29241-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of 5-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its pyridine core, substituted with both bromine and chlorine atoms, provides two distinct reactive sites for further chemical modifications. This dual halogenation allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[1] These derivatives have shown promise as potent biological agents, particularly as kinase inhibitors and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives and analogs of this compound.

Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the C-Cl bond. This chemoselectivity allows for a stepwise functionalization of the pyridine ring.

A primary route for derivatization involves the activation of the carboxylic acid group to form a more reactive species, such as an acyl chloride. This activated intermediate can then readily react with a variety of nucleophiles, including amines and alcohols, to generate a wide range of amide and ester derivatives.

Experimental Workflow for Synthesis of N-Aryl-5-bromo-2-chloronicotinamide Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis of N-aryl-5-bromo-2-chloronicotinamide derivatives, a common class of compounds investigated for their biological activity.

Caption: Synthetic workflow for N-aryl-5-bromo-2-chloronicotinamide derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The core scaffold is considered a promising starting point for the development of novel therapeutics due to the influence of the halogen atoms on the compound's electronic properties, lipophilicity, and interactions with biological targets.

Anticancer Activity

N-substituted 5-bromo-2-chloronicotinamide analogs have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The substitution on the N-aryl ring has been shown to significantly influence the anticancer potency.

Table 1: Illustrative In Vitro Anticancer Activity of N-Aryl-5-bromo-2-chloronicotinamide Analogs

| Compound ID | R Group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| BCNA-01 | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |

| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |

| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |

| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |

| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |

| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships, based on trends observed in similar compound series.[1]

Data Interpretation: The illustrative data suggests that electron-withdrawing groups at the 4-position of the N-phenyl ring, such as chloro (BCNA-03) and trifluoromethyl (BCNA-04), enhance the cytotoxic potency compared to the unsubstituted analog (BCNA-01).[1] The 4-trifluoromethyl substituted analog (BCNA-04) demonstrated the most potent activity across the hypothetical cell lines.[1]

Kinase Inhibition

The pyridine-based scaffold of these derivatives makes them attractive candidates for kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket, and the pyridine nitrogen can form crucial hydrogen bonds within this site. The di-halogenated nature of the this compound core allows for fine-tuning of the molecule's properties to achieve potent and selective inhibition of various protein kinases.

One of the key signaling pathways implicated in cancer and inflammatory diseases is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is activated by cellular stress and inflammatory cytokines, leading to cellular responses such as inflammation and apoptosis.[] Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases and cancer.[2][]

p38 MAPK Signaling Pathway and Potential Point of Inhibition

The following diagram illustrates the p38 MAPK signaling pathway and the potential point of inhibition by derivatives of this compound.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of derivatives of this compound.

Protocol 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inert atmosphere setup

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[4]

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator.[4]

-

The resulting crude 5-Bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-5-bromo-2-chloronicotinamide

This protocol outlines the general procedure for the acylation of a substituted aryl amine with 5-bromo-2-chloronicotinoyl chloride.

Materials:

-

Crude 5-Bromo-2-chloronicotinoyl chloride (from Protocol 1)

-

Substituted aryl amine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Water

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Add the solution of the aryl amine and base dropwise to the cooled solution of the acyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography to afford the desired N-Aryl-5-bromo-2-chloronicotinamide.[4]

Protocol 3: Suzuki-Miyaura Coupling of N-Aryl-5-bromo-2-chloronicotinamide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the N-Aryl-5-bromo-2-chloronicotinamide.

Materials:

-

N-Aryl-5-bromo-2-chloronicotinamide (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv.)

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

In a flame-dried Schlenk flask, add N-Aryl-5-bromo-2-chloronicotinamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. The synthetic versatility of the core scaffold allows for the creation of diverse chemical libraries for biological screening. The insights gained from structure-activity relationship studies, although sometimes based on illustrative data, provide a valuable framework for the rational design of more potent and selective analogs. The continued exploration of these derivatives, particularly as kinase inhibitors for anticancer and anti-inflammatory applications, is a compelling area for future research. The detailed experimental protocols provided herein serve as a practical guide for researchers venturing into the synthesis and evaluation of these promising therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its melting point and solubility, outlines experimental protocols for their determination, and presents a relevant synthetic pathway visualization.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The key physical properties are summarized below.

| Property | Value | Solvents |

| Melting Point | 173-176 °C | |

| Solubility | Soluble | Methanol |

| Slightly Soluble | Water |

Experimental Protocols

Precise determination of physical properties is fundamental for the consistent and reliable use of chemical compounds in research and development. Below are detailed methodologies for ascertaining the melting point and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, the melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is compacted by tapping the tube gently.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.

Methodology for Qualitative Solubility:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of methanol, water, etc.) is added to each test tube.

-

Dissolution: The mixtures are agitated, for instance by vortexing, for a set period to facilitate dissolution. Gentle heating may be applied if necessary, and this should be noted.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent at the tested concentration.

Methodology for Quantitative Solubility (Example using UV-Vis Spectroscopy):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: A known volume of the clear filtrate is diluted with the same solvent to a concentration within the linear range of a pre-established calibration curve. The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: The concentration of the saturated solution is calculated using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthetic Pathway Visualization

This compound serves as a crucial starting material in the multi-step synthesis of various agrochemicals, including the insecticide Nicofluprole. The following diagram illustrates a key transformation in this synthetic pathway.

Caption: Synthesis of an amide intermediate from this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of CAMKK2 Inhibitors Using 5-Bromo-2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, utilizing 5-Bromo-2-chloronicotinic acid as a key starting material. The methodologies described herein leverage common organic chemistry reactions, including Suzuki-Miyaura coupling and amide bond formation, to construct a core inhibitor scaffold. This guide is intended for researchers in medicinal chemistry and drug discovery, offering a comprehensive resource for the synthesis, purification, and characterization of novel CAMKK2 inhibitors.

Introduction to CAMKK2 as a Therapeutic Target

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) is a serine/threonine-protein kinase that plays a crucial role in cellular signaling.[1] As a key upstream kinase, CAMKK2 is activated by increased intracellular calcium levels and subsequently phosphorylates and activates downstream targets, most notably AMP-activated protein kinase (AMPK), and Calcium/Calmodulin-Dependent Protein Kinases I and IV (CaMKI and CaMKIV).[1] This signaling cascade is integral to the regulation of numerous physiological processes, including energy metabolism, neuronal function, and inflammation.[2]

Dysregulation of the CAMKK2 signaling pathway has been implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and several types of cancer such as prostate, hepatic, and ovarian cancer.[1][2] Consequently, the development of potent and selective CAMKK2 inhibitors has emerged as a promising therapeutic strategy for these diseases.

The CAMKK2 Signaling Pathway

The CAMKK2 signaling pathway is initiated by an influx of intracellular calcium, which binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CAMKK2. Activated CAMKK2, in turn, phosphorylates and activates its downstream effectors, initiating a cascade of cellular responses.

References

- 1. Binding and structural analyses of potent inhibitors of the human Ca2+/calmodulin dependent protein kinase kinase 2 (CAMKK2) identified from a collection of commercially-available kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

Application Notes: 5-Bromo-2-chloronicotinic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features two distinct halogen substituents on the pyridine ring, offering opportunities for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective Suzuki-Miyaura coupling at the 5-position. This selective arylation provides a straightforward route to a diverse range of 5-aryl-2-chloronicotinic acid derivatives, which are valuable scaffolds for the synthesis of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its esters in Suzuki-Miyaura cross-coupling reactions.

Key Applications

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for:

-

Lead Generation: Rapidly generating libraries of novel 5-aryl nicotinic acid analogs for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl group at the 5-position to probe interactions with biological targets.

-

Synthesis of Advanced Intermediates: Creating complex molecular architectures where the 2-chloro position remains available for subsequent transformations.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a this compound ester with various arylboronic acids. These examples demonstrate the feasibility of the reaction with both electron-rich and electron-deficient coupling partners.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 10 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 88 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 90 | 12 | 78 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 75 |

Note: The data presented are representative and have been compiled from analogous reactions on similar substrates. Yields are for the isolated product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-chloronicotinate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of methyl 5-bromo-2-chloronicotinate with an arylboronic acid.

Materials:

-

Methyl 5-bromo-2-chloronicotinate (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-bromo-2-chloronicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloronicotinate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 5-aryl-2-chloronicotinic acid derivatives.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Preparation of Nicofluprole from 5-Bromo-2-chloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nicofluprole, a phenylpyrazole insecticide, commencing from the starting material 5-Bromo-2-chloronicotinic acid. The synthesis involves a multi-step sequence, including amide formation and a key Suzuki-Miyaura coupling reaction.

Overview of Synthetic Pathway

The synthesis of Nicofluprole from this compound can be conceptually broken down into three main stages:

-

Formation of the Nicotinamide Intermediate: this compound is first converted to an activated acyl chloride, which then undergoes amidation with N-methylcyclopropanamine to yield 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide.

-

Preparation of the Pyrazole Coupling Partner: A separate synthesis is required to produce the key intermediate, 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This complex pyrazole is the boron-containing component for the subsequent cross-coupling reaction.

-

Suzuki-Miyaura Coupling: The final carbon-carbon bond formation between the pyridine and pyrazole rings is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the target molecule, Nicofluprole.

Data Presentation

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 5-Bromo-2-chloronicotinoyl chloride | C₆H₂BrClNO | 239.44 | Not Isolated |

| 2 | 5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide | C₁₀H₁₀BrClN₂O | 293.56 | High |

| 3 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazole | C₁₂H₅Cl₂F₇N₂ | 409.08 | - |

| 4 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-iodo-1H-pyrazole | C₁₂H₄Cl₂F₇IN₂ | 534.98 | - |

| 5 | 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₈H₁₇BCl₂F₇N₂O₂ | 535.05 | - |

| 6 | Nicofluprole | C₂₂H₁₄Cl₃F₇N₄O | 615.73 | Good |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide

This protocol describes the formation of the key nicotinamide intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N-methylcyclopropanamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) in dichloromethane is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

The reaction mixture is stirred at reflux until the conversion to the acyl chloride is complete (monitored by TLC or LC-MS).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude 5-bromo-2-chloronicotinoyl chloride is redissolved in fresh dichloromethane and cooled to 0 °C.

-

A solution of N-methylcyclopropanamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise to the cooled acyl chloride solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide, which can be purified by column chromatography.

Step 2: Synthesis of 1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The synthesis of this crucial pyrazole boronate ester is a multi-step process, the full details of which are often proprietary and found within patent literature. The general approach involves the synthesis of the substituted phenylhydrazine, cyclization to form the pyrazole ring, followed by iodination and then a borylation reaction.

Step 3: Suzuki-Miyaura Coupling for the Synthesis of Nicofluprole

This final step connects the two key heterocyclic fragments.

Materials:

-

5-Bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide

-

1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add 5-bromo-2-chloro-N-cyclopropyl-N-methylnicotinamide (1.0 eq), the pyrazole boronate ester (1.1 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous, degassed solvent is added, and the reaction mixture is heated to a temperature between 80-120 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is filtered to remove inorganic salts, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude Nicofluprole is then purified by column chromatography or recrystallization to yield the final product.

Visualizations

Caption: Synthetic workflow for Nicofluprole.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes and Protocols: 5-Bromo-2-chloronicotinic Acid as a Versatile Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinic acid is a key building block in medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. Its pyridine core, substituted with both a bromine and a chlorine atom, provides two distinct reaction sites for a variety of chemical transformations. This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety can be readily converted into amides, esters, and other derivatives.

These application notes provide an overview of the utility of this compound as an intermediate in the synthesis of molecules targeting key proteins in disease, such as Poly(ADP-ribose) Polymerase (PARP) and the G-protein coupled receptor 109A (GPR109A). Detailed experimental protocols for representative synthetic transformations and biological assays are also presented.

Key Applications in Medicinal Chemistry

This compound and its derivatives are instrumental in the synthesis of a range of biologically active molecules. Two prominent areas of application include the development of PARP inhibitors for cancer therapy and GPR109A agonists for the treatment of dyslipidemia.

Intermediate for the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. The nicotinic acid scaffold is a common feature in many PARP inhibitors, where it often serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate.

The this compound intermediate can be elaborated through reactions such as Suzuki-Miyaura coupling at the 5-position and amidation of the carboxylic acid to generate potent PARP inhibitors.

Quantitative Data for Representative PARP Inhibitors:

| Compound (Structure) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell-Based Potency (BRCA-deficient cells) |

| Olaparib | 1 | 5 | Potent |

| Talazoparib | 0.57 | - | Highly Potent[1] |

| Rucaparib | 1.4 | - | Potent |

| Niraparib | 3.8 | 2.1 | Potent[2] |

Precursor for the Synthesis of GPR109A Agonists

GPR109A (also known as HCA2) is a G-protein coupled receptor that is activated by nicotinic acid (niacin).[3] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in free fatty acids and triglycerides in the plasma. This makes GPR109A an attractive target for the treatment of dyslipidemia. This compound can serve as a starting point for the synthesis of novel GPR109A agonists with potentially improved efficacy and side-effect profiles compared to niacin.

Signaling Pathway for GPR109A Activation

Upon agonist binding, GPR109A can signal through two primary pathways: a G-protein-dependent pathway that inhibits adenylyl cyclase and a β-arrestin-dependent pathway.

Caption: GPR109A signaling cascade.

Quantitative Data for a Representative GPR109A Agonist:

| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Endpoint Measured |

| Nicotinic Acid | Human GPR109A | cAMP Inhibition | ~0.1 - 1 | cAMP levels |

| Nicotinic Acid | Human GPR109A | β-arrestin Recruitment | ~1 - 10 | Luminescence/Fluorescence |

Experimental Protocols

Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

-

Potassium phosphate (K3PO4) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Yield: Yields for Suzuki-Miyaura couplings are typically in the range of 60-95%, depending on the specific substrates and reaction conditions.

Synthesis of a Nicotinamide Derivative

This protocol describes the conversion of the carboxylic acid to an amide, a common step in the synthesis of many bioactive molecules.

Reaction Scheme:

Caption: Amide bond formation.

Materials:

-

5-Substituted-2-chloronicotinic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the 5-substituted-2-chloronicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the amine and DIPEA to the solution.

-

Add HATU portion-wise and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Yield: Amide coupling reactions typically proceed with high yields, often exceeding 80%.

β-Arrestin Recruitment Assay for GPR109A

This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to GPR109A upon agonist stimulation, using an enzyme fragment complementation (EFC) system.

Experimental Workflow:

Caption: Workflow for a β-arrestin recruitment assay.

Materials:

-

A cell line stably expressing GPR109A fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

-

Cell culture medium and supplements.

-

Multi-well assay plates (e.g., 384-well).

-

Test compounds and a reference agonist (e.g., nicotinic acid).

-

EFC detection reagents.

-

A luminometer.

Procedure:

-

Cell Plating: Seed the GPR109A-expressing cells into 384-well plates at an appropriate density and incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Agonist Stimulation: Add the diluted compounds to the cell plates and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.

-

Detection: Add the EFC detection reagents to the wells according to the manufacturer's instructions and incubate at room temperature to allow for signal development.

-

Data Acquisition: Measure the luminescence signal from each well using a plate reader.

-

Data Analysis: Plot the luminescence signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the preparation of PARP inhibitors and GPR109A agonists highlights its importance in modern drug discovery. The provided protocols offer a starting point for the synthesis and biological evaluation of novel derivatives based on this privileged scaffold. Careful optimization of reaction conditions and assay parameters will be crucial for the successful development of new therapeutic agents.

References

Reaction conditions for amidation of 5-Bromo-2-chloronicotinic acid

An in-depth guide to the reaction conditions for the amidation of 5-Bromo-2-chloronicotinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, a comparative data summary, and a visual workflow diagram to facilitate the synthesis of diverse amide derivatives from this key heterocyclic intermediate.

Application Notes

The amidation of this compound is a critical transformation in the synthesis of a wide array of biologically active molecules, including fungicides and potential pharmaceutical agents. The presence of the bromo and chloro substituents on the pyridine ring offers valuable handles for further synthetic modifications, such as cross-coupling reactions, making the resulting amides versatile building blocks in medicinal chemistry.

Two primary strategies are commonly employed for this conversion: a two-step process involving the formation of a highly reactive acyl chloride intermediate, and a one-step direct coupling method using activating agents.

1. Two-Step Acyl Chloride Formation Method: This is a robust and widely used approach. The carboxylic acid is first activated by converting it into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this conversion.[2][3] The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the desired amide.[2] This method is generally high-yielding and suitable for a broad range of amine substrates.

2. One-Step Direct Amide Coupling: This method offers a milder alternative to the acyl chloride route, avoiding the handling of sensitive acyl chlorides. It involves the use of coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2] Phosphonium salt-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective.[2] These direct coupling methods are particularly advantageous when working with sensitive substrates.[2]

The choice of method depends on the specific amine being used, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, robust amines, the acyl chloride method is often preferred for its cost-effectiveness and high yields. For more complex or sensitive amines, direct coupling methods provide a milder and often more efficient alternative.

Comparative Summary of Reaction Conditions

The following table summarizes typical quantitative data for the different amidation methods.

| Parameter | Method 1: Acyl Chloride via Thionyl Chloride | Method 2: Acyl Chloride via Oxalyl Chloride | Method 3: Direct Coupling (EDC/HOBt) |

| Activation Step | |||

| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | EDC·HCl / HOBt |

| Reagent Stoichiometry (eq.) | 1.5 - 3.0 | 1.5 - 2.0 | 1.1 - 1.5 |

| Catalyst | DMF (catalytic) | DMF (catalytic) | Not Applicable |

| Solvent | Anhydrous DCM, Toluene, or DCE | Anhydrous DCM, Toluene, or DCE | Anhydrous DCM or DMF |

| Temperature (°C) | 0 to 50 | 0 to Room Temperature | 0 to Room Temperature |

| Reaction Time (h) | 1 - 4 | 2 - 4 | Not Applicable |

| Amidation Step | |||

| Amine Stoichiometry (eq.) | 1.0 | 1.0 | 1.0 |

| Base | Triethylamine or DIPEA | Triethylamine or DIPEA | Triethylamine or DIPEA |

| Base Stoichiometry (eq.) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 2.0 |

| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF | Anhydrous DCM or DMF |

| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature | 0 to Room Temperature |

| Reaction Time (h) | 2 - 24 | 2 - 24 | 12 - 24 |

| Typical Yield (%) | 64 - 90%[1][4] | High | High |

Experimental Protocols

Protocol 1: Two-Step Amidation via Acyl Chloride Formation

This protocol describes the synthesis of the amide by first converting this compound to its acyl chloride, followed by reaction with an amine.[2][3]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF)

-

Primary or Secondary Amine (R¹R²NH)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or DCM

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step A: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise to the stirred solution.

-